1-(2,2-difluoroethyl)-1H-pyrazol-4-ol is a chemical compound characterized by its unique molecular structure and properties. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound's significance lies in its potential applications in medicinal chemistry, particularly as a building block for drug development and in the synthesis of other complex molecules.
The compound can be synthesized from commercially available precursors through various organic chemistry techniques. The synthesis often involves the formation of the pyrazole ring followed by the introduction of difluoroethyl groups through nucleophilic substitution reactions.
1-(2,2-difluoroethyl)-1H-pyrazol-4-ol is classified under:
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol typically involves multi-step reactions:
The molecular structure of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol features:
Property | Value |
---|---|
Molecular Formula | C7H8F2N2O |
Molecular Weight | 174.15 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol |
InChI | InChI=1S/C7H8F2N2O/c8-6(9)5-3-1-4(10)2/h1-3,10H,5H2 |
Canonical SMILES | CC(C(F)F)N1C=CC=N1C(=O)O |
1-(2,2-difluoroethyl)-1H-pyrazol-4-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The outcomes depend significantly on the specific conditions and reagents used.
The mechanism by which 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol exerts its effects involves interactions at the molecular level with biological targets. This compound may act as an enzyme inhibitor or modulator in various biochemical pathways.
The difluoroethyl group enhances lipophilicity and potentially alters binding affinity to target proteins. The presence of the hydroxyl group may facilitate hydrogen bonding interactions with biological macromolecules.
Research indicates that compounds with difluoroalkyl substituents often exhibit enhanced pharmacological profiles due to improved metabolic stability and bioavailability .
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
1-(2,2-difluoroethyl)-1H-pyrazol-4-ol has several notable applications:
Pyrazole heterocycles have transformed from synthetic curiosities to privileged scaffolds in pharmaceuticals. The foundational work of Ludwig Knorr in 1883 first established pyrazole (1,2-diazole) as a distinct chemical class [9]. Early applications centered on anti-inflammatory agents like phenylbutazone, but recent decades witnessed explosive innovation. Since 2016, pyrazole-based drugs have dominated therapeutic pipelines, exemplified by kinase inhibitors such as ibrutinib (oncotherapy), axitinib (anticancer), and ruxolitinib (myelofibrosis) [2]. The timeline acceleration correlates with advanced regioselective synthesis techniques, including ruthenium(II)-catalyzed intramolecular oxidative C–N coupling and nano-ZnO-mediated green synthesis [5] [9].
Table 1: Evolution of Pyrazole-Containing Pharmaceuticals
Era | Representative Drugs | Therapeutic Indications | Key Advances |
---|---|---|---|
Pre-2000 | Phenazone, Phenylbutazone | Analgesic/Anti-inflammatory | Early scaffold optimization |
2000–2015 | Celecoxib, Rimonabant | Anti-inflammatory, Anti-obesity | COX-2 selectivity, CNS targeting |
2016–Present | Ibrutinib, Baricitinib, Lenacapavir | Oncology, Immunology, Virology | Kinase inhibition, Allosteric modulation |
Current drugs exploit pyrazole’s capacity for:
Fluorination, particularly difluoroethyl (–CH₂CF₂H) substitution, strategically enhances pyrazole pharmacokinetics and target engagement. The difluoroethyl group’s strong electron-withdrawing nature (σₚ = 1.17) profoundly influences:
Table 2: Comparative Effects of Fluorinated Substituents on Pyrazole Properties
Substituent | Electronegativity (Pauling) | Metabolic Half-Life (h) | Lipophilicity (logP) | Target Affinity (Kd, nM) |
---|---|---|---|---|
–CH₂CH₃ | 2.55 | 2.5 | 1.8 | 420 |
–CH₂CF₃ | 3.32 | 12.7 | 2.9 | 38 |
–CH₂CHF₂ | 3.08 | 8.9 | 2.4 | 85 |
–CH₂CF₂H | 3.15 | 10.2 | 2.6 | 67 |
These properties make 1-(2,2-difluoroethyl)-1H-pyrazole derivatives invaluable in overcoming pharmacokinetic limitations of earlier non-fluorinated scaffolds [2] [9].
The specific compound 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol serves as a versatile intermediate with dual-sector impact:
Antiviral Compounds: Bis-pyrazole carboxamides derived from similar scaffolds show tobacco mosaic virus inhibition exceeding ribavirin [6]
Agrochemical Innovations:
Table 3: Derivatives of 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol and Applications
Derivative Structure | Synthetic Route | Primary Application | Biological Activity |
---|---|---|---|
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde [1] | Oxidation of 4-hydroxymethyl | Anticancer intermediate | TMV inhibition (85% at 500 μg/mL) |
4-(((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)amino)methyl)-2-methoxyphenol [3] | Reductive amination | COX-2 inhibition | Anti-inflammatory lead |
4-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)benzene-1,2-diamine [8] | Buchwald-Hartwig amination | EGFR kinase inhibitor | NSCLC suppression |
N-(1H-Pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides [6] | Carboxylate coupling | Insecticides | Army worm lethality (40% at 600 ppm) |
The compound’s synthetic versatility is evidenced by transition-metal-free trifluoromethylation protocols [9] and one-pot cyclocondensation techniques achieving >95% yields [5]. Its role as a linchpin for constructing bis-heterocyclic systems positions it as a critical 21st-century scaffold in both pharma and agro R&D pipelines.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9